A Comprehensive Technical Guide to (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid: Synthesis, Applications, and Experimental Protocols
A Comprehensive Technical Guide to (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid, registered under CAS number 1704073-15-3 , is a specialized building block of significant interest in the field of medicinal chemistry and drug discovery.[1] Its unique trifecta of structural motifs—a fluorinated phenyl ring, a pyrrolidine substituent, and a reactive boronic acid—positions it as a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides an in-depth exploration of its synthesis, physicochemical properties, key applications, and detailed experimental protocols, grounded in established chemical principles.
The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to modulate key pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2] Concurrently, the pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, contributing to improved solubility and providing a key interaction point with biological targets.[3] The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid is essential for its effective use in synthesis and drug design. The table below summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 1704073-15-3 | [1] |
| Molecular Formula | C₁₀H₁₃BFNO₂ | [1] |
| Molecular Weight | 209.03 g/mol | [1] |
| Appearance | Off-white to light yellow solid (Typical) | |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | |
| Purity | Typically >95% | [1] |
Molecular Structure
The structural arrangement of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid is key to its utility. The fluorine atom at the 4-position and the pyrrolidine ring at the 3-position of the phenylboronic acid create a unique electronic and steric environment.
Caption: Synthetic workflow for (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid.
Detailed Protocol
Step 1: Synthesis of 1-(4-Fluoro-3-nitrophenyl)pyrrolidine
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To a solution of 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add pyrrolidine (1.2 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
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Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-fluoro-3-nitrophenyl)pyrrolidine.
Step 2: Synthesis of 4-Fluoro-3-(pyrrolidin-1-yl)aniline
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Dissolve 1-(4-fluoro-3-nitrophenyl)pyrrolidine (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Alternatively, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid can be used as the reducing agent.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst (if using Pd/C) and concentrate the filtrate.
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If an acidic workup is used, neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
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Dry the organic layer and concentrate to give 4-fluoro-3-(pyrrolidin-1-yl)aniline, which can often be used in the next step without further purification.
Step 3 & 4: Synthesis of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid via Diazotization and Borylation
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Dissolve 4-fluoro-3-(pyrrolidin-1-yl)aniline (1.0 eq) in a mixture of a suitable acid (e.g., HBF₄ or HCl) and water at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
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In a separate flask, prepare a solution for the borylation step. A common method is the Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst such as Pd(dppf)Cl₂ in a suitable solvent.
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Add the cold diazonium salt solution to the borylation mixture.
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Allow the reaction to warm to room temperature and stir until completion.
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Perform an aqueous workup, extracting the product with an organic solvent.
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The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an acid (e.g., HCl).
-
Purify the final product by recrystallization or column chromatography to yield (4-fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid.
Applications in Drug Discovery and Development
The structural features of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid make it a highly attractive building block for the synthesis of bioactive molecules, particularly in the context of kinase inhibitors and other targeted therapies.
Key Application: Suzuki-Miyaura Cross-Coupling
The primary application of this boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling enables the formation of a C-C bond between the phenyl ring of the boronic acid and a variety of sp²-hybridized carbon atoms (e.g., aryl, vinyl, or heteroaryl halides and triflates). [4][5]This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners. [4]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Rationale for Use in Medicinal Chemistry
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Fluorine as a Bioisostere: The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved metabolic stability by blocking sites of oxidative metabolism. [6]Its electron-withdrawing nature can also modulate the pKa of nearby functional groups, influencing drug-target interactions.
-
The Pyrrolidine Moiety: The saturated, non-planar pyrrolidine ring can provide a three-dimensional scaffold that can improve binding to protein targets compared to flat aromatic rings. It can also enhance aqueous solubility and act as a hydrogen bond acceptor. [3]* Kinase Inhibitor Scaffolds: Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The unique substitution pattern of (4-fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid provides a scaffold that can be elaborated to target specific kinases involved in diseases such as cancer and inflammation.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid. While a specific Material Safety Data Sheet (MSDS) for this compound is not readily available in the public domain, general guidelines for handling substituted phenylboronic acids should be followed. [7][8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [10]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. [7][10]Avoid contact with skin and eyes. [7][10]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [7]The compound may be hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [8]* Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a fluorinated ring, a pyrrolidine substituent, and a boronic acid functional group offers a powerful tool for the synthesis of novel and complex molecules with the potential for enhanced therapeutic properties. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will enable researchers to effectively utilize this compound in the development of the next generation of targeted therapies.
References
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1PlusChem. (n.d.). [4-Fluoro-3-(pyrrolidin-1-yl)phenyl]boronic acid. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
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Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Request PDF. Retrieved from [Link]
- Moc, J., et al. (2024).
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Organic Syntheses. (n.d.). TETRABUTYLAMMONIUM TRIFLUORO(4-FLUOROPHENYL)BORATE. Retrieved from [Link]
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- Hannes, J. (2021). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. Student Theses Faculty of Science and Engineering.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Zhang, Y., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid.
- Adamczyk-Woźniak, A., et al. (2019). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018).
- Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2314.
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PubChem. (n.d.). 3-(Pyrrolidino)phenylboronic acid. Retrieved from [Link]
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